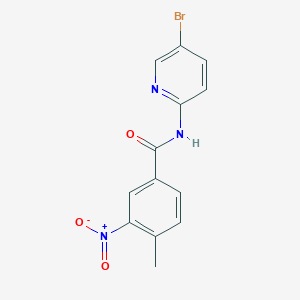

N1-(3-氟-4-甲基苯基)-N2-(2-(吡咯啉-1-基)-2-(噻吩-3-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

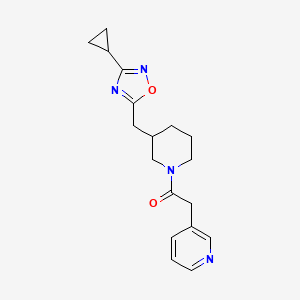

N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide represents a compound with potential significance in various fields of chemistry and materials science due to its unique structure. The compound includes fluorophenyl and thiophenyl groups, which may confer interesting electronic and optical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions, starting from basic aromatic compounds or heterocycles. Techniques such as electrophilic fluorination, palladium-catalyzed coupling, or nucleophilic substitution reactions are commonly employed. For instance, the synthesis of fluorophenyl derivatives can be achieved via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. These analyses provide insights into the conformation, stereochemistry, and electronic distribution within the molecule, which are crucial for understanding its reactivity and properties (Huang et al., 2021).

科学研究应用

增强电致变色性能

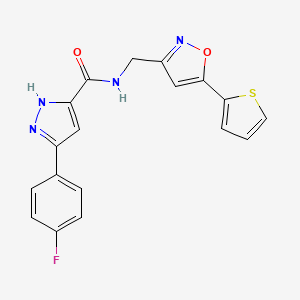

一项研究聚焦于与N1-(3-氟-4-甲基苯基)-N2-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)草酰胺结构相似的化合物的共聚反应,显示出导电聚合物的电致变色性能可以得到增强。在这项研究中合成的共聚物在氧化和中性状态下呈现出一系列颜色,表明在电致变色器件和智能窗户中可能存在应用潜力(Türkarslan等,2007)。

抗球虫药剂

对与所讨论化合物具有结构基序相似性的2,3-二芳基吡咯酮抑制剂的研究揭示了它们作为新型抗球虫药剂的功效。这些抑制剂靶向寄生虫中的cGMP依赖性蛋白激酶,提供了一种控制家禽球虫病的新方法(Biftu et al., 2005)。

抗菌应用

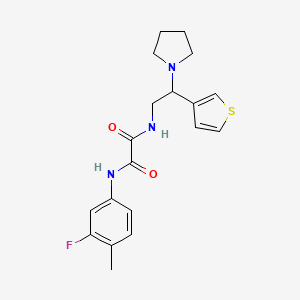

关于吡啶酮羧酸的研究,这些化合物在结构上与N1-(3-氟-4-甲基苯基)-N2-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)草酰胺有关,展示了显著的抗菌活性。这些化合物,尤其是带有特定取代基的化合物,显示出比已知抗生素如依诺沙星更好的功效,暗示了在治疗细菌感染方面可能存在应用潜力(Egawa et al., 1984)。

DNA/蛋白质相互作用研究

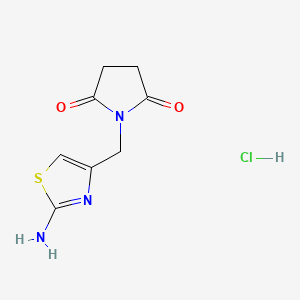

涉及N-乙基-2-(苯基(吡啶-2-基)甲亚胺)硫代甲酰胺的研究,这是一种与N1-(3-氟-4-甲基苯基)-N2-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)草酰胺相似的化合物,探索了它与DNA和蛋白质的相互作用。研究结果表明,这类化合物可以选择性地结合DNA和蛋白质,导致DNA在无外部剂的情况下断裂,以及蛋白质结构的改变。这些相互作用暗示了在分子生物学和癌症治疗中可能存在应用潜力(Muralisankar et al., 2016)。

属性

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-13-4-5-15(10-16(13)20)22-19(25)18(24)21-11-17(14-6-9-26-12-14)23-7-2-3-8-23/h4-6,9-10,12,17H,2-3,7-8,11H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOYHDLYOKDFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)